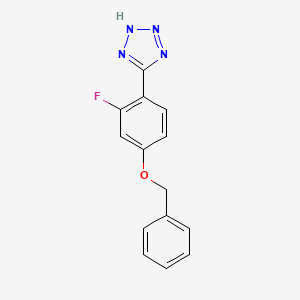

5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole

Description

BenchChem offers high-quality 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-fluoro-4-phenylmethoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O/c15-13-8-11(20-9-10-4-2-1-3-5-10)6-7-12(13)14-16-18-19-17-14/h1-8H,9H2,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQYAXZIMYMSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NNN=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

The tetrazole motif is a cornerstone in modern medicinal chemistry, lauded for its unique physicochemical properties that allow it to serve as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This seemingly simple five-membered heterocyclic ring, with its four nitrogen atoms, has been incorporated into numerous FDA-approved drugs, spanning a wide range of therapeutic areas from cardiovascular disease to infectious agents.[1] This guide focuses on a specific, yet highly relevant, derivative: 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole. The strategic inclusion of a benzyloxy group and a fluorine atom on the phenyl ring presents a compelling scaffold for drug discovery, offering opportunities to fine-tune potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive overview of its chemical identity, synthesis, potential applications, and the underlying scientific principles that guide its use in a research and development setting.

Chemical Identity and Structural Elucidation

At the core of our investigation is the precise chemical identity of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole. While a specific CAS number for this compound is not readily found in public databases, suggesting it may be a novel or less-common research chemical, its identity can be unequivocally established through its molecular structure and other identifiers. The presence of the tetrazole ring, the fluorinated phenyl group, and the benzyloxy substituent are key features that will dictate its chemical behavior and biological activity.

| Identifier | Value | Source |

| IUPAC Name | 5-(4-(Benzyloxy)-2-fluorophenyl)-1H-tetrazole | N/A |

| Molecular Formula | C₁₄H₁₁FN₄O | N/A |

| Molecular Weight | 270.27 g/mol | N/A |

| CAS Number | Not readily available | N/A |

| Related CAS Number | 50907-21-6 (for 5-(4-Fluorophenyl)-1H-tetrazole) | [3][4] |

| SMILES | c1ccc(cc1)OCc2cc(c(cc2)F)c3nnn[nH]3 | N/A |

| InChI Key | (Predicted) | N/A |

Synthesis and Mechanistic Insights: The [3+2] Cycloaddition Pathway

The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[5][6] This powerful transformation is the cornerstone for accessing a diverse array of tetrazole derivatives, including our target compound.

The Core Reaction: Nitrile and Azide Cycloaddition

The synthesis commences with the corresponding benzonitrile, in this case, 4-(benzyloxy)-2-fluorobenzonitrile. This precursor is then treated with an azide source, most commonly sodium azide, in the presence of a catalyst.[7][8][9] The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) and often requires elevated temperatures to proceed at a reasonable rate.[7][10]

The choice of catalyst is critical for the efficiency of the reaction. While early methods used ammonium chloride, a variety of Lewis and Brønsted acids have been shown to effectively catalyze the cycloaddition.[11] These catalysts are thought to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[6]

Mechanistic Rationale

The generally accepted mechanism involves the coordination of the catalyst to the nitrogen atom of the nitrile, which increases its electrophilicity. The azide ion then attacks the nitrile carbon, leading to a linear intermediate that subsequently cyclizes to form the tetrazole ring. Protonation of the resulting tetrazolide anion affords the final 1H-tetrazole product.

Applications in Drug Discovery and Development

While specific biological data for 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole is not publicly available, its structural features suggest potential applications in several therapeutic areas. The tetrazole moiety is present in a number of marketed drugs, including the angiotensin II receptor blocker losartan and the antibiotic cefazolin. [12] The 4-benzyloxy-2-fluorophenyl substituent is a versatile scaffold that can be tailored to interact with a variety of biological targets. The benzyloxy group can be modified to explore structure-activity relationships, while the fluorine atom can enhance binding and metabolic stability. This compound could serve as a valuable building block or lead compound in the development of novel therapeutics targeting enzymes or receptors where an acidic group is required for binding.

Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-1H-tetrazoles

The following is a general, adaptable protocol for the synthesis of 5-aryl-1H-tetrazoles from the corresponding benzonitrile. This procedure should be optimized for the specific substrate, 4-(benzyloxy)-2-fluorobenzonitrile.

Materials:

-

Aryl nitrile (1.0 eq)

-

Sodium azide (1.2 - 1.5 eq)

-

Catalyst (e.g., zinc bromide, 1.0 eq; or silica sulfuric acid, catalytic amount)

-

Solvent (e.g., DMF or water)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl nitrile, sodium azide, and catalyst.

-

Solvent Addition: Add the solvent to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If using DMF, the solvent can be removed under reduced pressure. If using water, proceed directly to extraction.

-

Acidification: Add hydrochloric acid to the reaction mixture until the pH is acidic (pH ~1-2).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety and Handling

As with any research chemical, 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, general guidelines for handling tetrazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Many tetrazole-containing compounds are solids and can be irritating to the skin, eyes, and respiratory system. [3]Azide-containing reagents, such as sodium azide, are highly toxic and should be handled with extreme care.

Conclusion

5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole represents a promising scaffold for medicinal chemistry and drug discovery. Its synthesis is accessible through well-established [3+2] cycloaddition chemistry. The combination of the bioisosteric tetrazole ring with the strategically substituted phenyl group provides a platform for the development of novel therapeutic agents. While further research is needed to elucidate its specific biological activities, the principles outlined in this guide provide a solid foundation for its synthesis, characterization, and application in a research setting.

References

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC. [Link]

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry. [Link]

-

1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

-

Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. ACS Publications. [Link]

-

An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide. Elsevier. [Link]

-

Synthesis and Antibiotic Activity of 1-(2-Fluorphenyl)-5-phenyl-1H- tetrazole and 1-(2-chlorophenyl). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

-

A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Oriental Journal of Chemistry. [Link]

-

Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). Bentham Science. [Link]

-

5-[1-(4-Fluorophenyl)cyclopropyl]-2H-tetrazole. CAS Common Chemistry. [Link]

-

Tetrazole. Wikipedia. [Link]

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. PubMed. [Link]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. PMC. [Link]

-

Chemical Properties of 1H-Tetrazole (CAS 288-94-8). Cheméo. [Link]

-

5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole. PubChem. [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 5-(4-Fluorophenyl)-1H-tetrazole 95 50907-21-6 [sigmaaldrich.com]

- 4. 5-(4-氟苯基)-1H-四唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide [comptes-rendus.academie-sciences.fr]

- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scielo.org.za [scielo.org.za]

- 11. chalcogen.ro [chalcogen.ro]

- 12. globalresearchonline.net [globalresearchonline.net]

pKa values and acidity of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole: Acidity and pKa Analysis

Abstract

The 5-substituted 1H-tetrazole moiety is a cornerstone of modern medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group. Its comparable acidity, coupled with enhanced metabolic stability and lipophilicity, makes it a highly valuable pharmacophore in drug design.[1][2][3] This guide provides a comprehensive technical analysis of the acidity and pKa of a specific, complex derivative, 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole. We will explore the theoretical underpinnings of tetrazole acidity, the predictable influence of aromatic substituents, and present detailed, field-proven protocols for both experimental and computational pKa determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to characterize and modulate the physicochemical properties of tetrazole-containing drug candidates.

The Tetrazole Moiety: A Superior Carboxylic Acid Bioisostere

The utility of the 1H-tetrazole ring as a surrogate for carboxylic acid stems from its similar pKa value, typically in the range of 4.5 to 4.9, which is comparable to many carboxylic acids.[3][4] This ensures that, like a carboxylate, the tetrazolate anion is the predominant species at physiological pH (7.4), allowing it to engage in similar critical electrostatic and hydrogen-bonding interactions at a biological target.[5][6]

The key advantages of this bioisosteric replacement include:

-

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation pathways compared to carboxylic acids.[2][7]

-

Increased Lipophilicity: The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate, which can improve pharmacokinetic properties such as membrane permeability.[8]

-

Modulated Acidity: The acidity of the tetrazole N-H proton can be finely tuned by the electronic properties of the substituent at the C5 position.[9][10]

The acidity of the tetrazole ring arises from the high nitrogen content and the aromatic nature of the heterocycle. Upon deprotonation, the resulting negative charge is effectively delocalized across the four nitrogen atoms of the tetrazolate anion, leading to a highly stabilized conjugate base.[5][9]

Predicting the Acidity of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole

The pKa of a 5-substituted tetrazole is strongly influenced by the electronic nature of the substituent.[9] To predict the acidity of the target molecule, we must analyze the combined effects of the substituents on the phenyl ring.

-

Baseline Acidity: The pKa of the parent 5-phenyl-1H-tetrazole is reported to be approximately 4.28 - 4.83.[8][11] This serves as our starting point.

-

2-Fluoro Substituent: The fluorine atom at the ortho position is a potent electron-withdrawing group due to its strong negative inductive effect (-I). This effect withdraws electron density from the phenyl ring and, by extension, from the tetrazole ring. This stabilizes the negatively charged tetrazolate conjugate base, thereby increasing the acidity (i.e., lowering the pKa value).

-

4-Benzyloxy Substituent: The benzyloxy group at the para position exhibits a dual electronic nature. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom. The resonance effect typically dominates, pushing electron density into the phenyl ring. This donation of electron density would destabilize the tetrazolate anion, decreasing the acidity (i.e., raising the pKa value).

Predicted Net Effect: The final pKa of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole will be a balance between the powerful acid-strengthening effect of the ortho-fluoro group and the acid-weakening effect of the para-benzyloxy group. It is anticipated that the strong inductive effect of the nearby fluorine atom will have a more pronounced impact than the resonance donation from the more distant benzyloxy group, resulting in a pKa value that is likely lower (more acidic) than the parent 5-phenyltetrazole .

| Compound | Substituent Effects | Predicted pKa Range |

| 1H-Tetrazole | Unsubstituted | ~4.9[1][9][10] |

| 5-Phenyl-1H-tetrazole | Phenyl (weakly withdrawing) | 4.28 - 4.83[8][11] |

| 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole | 2-Fluoro (strong -I); 4-Benzyloxy (strong +M, weak -I) | < 4.5 (More acidic than 5-phenyltetrazole) |

Synthesis Pathway

The most common and robust method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source, typically sodium azide.[12][13] The synthesis of the target compound would proceed from the corresponding 4-benzyloxy-2-fluorobenzonitrile.

Caption: Workflow for experimental pKa determination via potentiometric titration.

Computational pKa Prediction Protocol

In silico pKa prediction is a powerful tool for prioritizing compounds before synthesis. The most common method involves calculating the Gibbs free energy of the deprotonation reaction in solution using a thermodynamic cycle. [14][15] Causality: This approach is chosen because it breaks down a complex solution-phase equilibrium into more manageable components: gas-phase acidity and solvation energies. This allows for the use of high-accuracy quantum mechanical methods for the intrinsic acidity and well-established continuum solvation models to account for the solvent effect, providing a robust theoretical estimate.

Step-by-Step Protocol:

-

Structure Preparation: Build the 3D structures of the neutral 1H-tetrazole (HA) and its corresponding tetrazolate anion (A⁻) using a molecular editor.

-

Gas-Phase Optimization and Frequency Calculation:

-

Perform a geometry optimization and frequency calculation for both HA and A⁻ in the gas phase.

-

A common and reliable level of theory is Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311+G(d,p). [14] * Validation: Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies. The output provides the gas-phase Gibbs free energy (G_gas) for each species.

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation for both HA and A⁻ in a continuum solvent model that simulates water.

-

Popular and effective models include the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) or the Solvation Model based on Density (SMD). [15] * This calculation yields the Gibbs free energy of solvation (ΔG_solv) for each species.

-

-

pKa Calculation: Use the following thermodynamic cycle and equation to calculate the pKa:

-

ΔG_sol(aq) = (G_gas(A⁻) - G_gas(HA)) + (ΔG_solv(A⁻) - ΔG_solv(HA)) + ΔG_solv(H⁺)

-

pKa = ΔG_sol(aq) / (2.303 * RT)

-

Where R is the gas constant, T is the temperature (298.15 K), and ΔG_solv(H⁺) is the experimental Gibbs free energy of solvation for a proton, which is a well-established value (e.g., -264.0 kcal/mol).

-

Caption: Thermodynamic cycle for computational pKa prediction.

Conclusion and Implications for Drug Development

The acidity of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole is a critical parameter that dictates its behavior in biological systems. Our theoretical analysis, based on fundamental principles of physical organic chemistry, predicts that the compound will be a moderately strong acid, likely with a pKa lower than that of 5-phenyltetrazole, due to the powerful inductive effect of the ortho-fluoro substituent.

Accurate determination of this pKa value, using the robust experimental and computational protocols detailed herein, is essential for:

-

Predicting Target Interactions: The ionization state at physiological pH determines whether the molecule can form key ionic bonds with positively charged residues (e.g., Arginine, Lysine) in a receptor binding pocket.

-

Modeling ADME Properties: The pKa value is a key input for models that predict absorption, distribution, metabolism, and excretion. It influences properties like solubility, lipophilicity (LogD), and the ability to cross biological membranes.

-

Formulation Development: Knowledge of the pKa is crucial for developing stable and bioavailable pharmaceutical formulations.

By integrating theoretical prediction with rigorous experimental validation, researchers can confidently characterize and optimize tetrazole-containing compounds, accelerating the journey from a promising lead molecule to a viable drug candidate.

References

- Vertex AI Search. (2026, January 17). 1H-Tetrazole in Medicinal Chemistry: A Key Bioisostere for Drug Design.

- Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC.

- Kennepohl, P., et al. (2021, March 25). Synthesis and Acidity of 5-(m-Terphenyl-2'-yl)-1 H-tetrazoles: Evidence for an Enhanced Polar-π Effect Compared to Carboxylic Acids. PubMed.

- ChemicalBook. (n.d.). 5-Phenyl-1H-tetrazole(18039-42-4).

- Chemistry Stack Exchange. (2024, October 24). Why is tetrazole acidic?.

- Murłowska, K., & Sadlej-Sosnowska, N. (2005, June 30). Absolute calculations of acidity of C-substituted tetrazoles in solution. PubMed.

- Wikipedia. (n.d.). Tetrazole.

- Ostrovskii, V. A., et al. (2023, December 6). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC.

- Guidechem. (n.d.). Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses.

- B-Interactions. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- MDPI. (2015, March 27).

- ACS Publications. (2021, March 8). Synthesis and Acidity of 5-(m-Terphenyl-2′-yl)-1H-tetrazoles: Evidence for an Enhanced Polar−π Effect Compared to Carboxylic Acids | Journal of Medicinal Chemistry.

- ResearchGate. (2025, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF.

- Mittal, R., & Awasthi, S. K. (2019, July 1). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry.

- ACS Publications. (2021, November 19). Tetrazoles via Multicomponent Reactions | Chemical Reviews.

- LookChem. (n.d.). 5-Phenyltetrazole 18039-42-4 wiki.

- Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.

- Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 133–137.

- Frontiers. (2018, July 12). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes.

- ChemicalBook. (2026, January 13). 5-Phenyltetrazole | 18039-42-4.

- MDPI. (2022, December 6).

- Kumar, B. S., et al. (n.d.). A ONE POT SYNTHESIS OF TETRAZOLE DERIVATIVES FROM ALDEHYDES AND SULFAMIC ACID WITH SODIUM AZIDE. Journal of Advanced Scientific Research.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. drughunter.com [drughunter.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Tetrazole - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Phenyltetrazole | 18039-42-4 [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 1H-Tetrazole synthesis [organic-chemistry.org]

- 14. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 15. An Accurate Approach for Computational pKa Determination of Phenolic Compounds [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Scalable Production of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole. This document details a robust two-step synthetic route, offering protocols for both laboratory-scale synthesis and critical considerations for scalable production. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and safety.

Introduction

5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole is a key heterocyclic compound with significant potential in medicinal chemistry. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1] This makes tetrazole-containing molecules, such as the title compound, valuable intermediates in the development of novel therapeutic agents.[2] The synthetic pathway detailed below involves the preparation of a key nitrile intermediate followed by a catalyzed [3+2] cycloaddition to form the tetrazole ring.

Overall Synthetic Strategy

The synthesis of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole is approached in a two-step sequence starting from the commercially available 2-fluoro-4-hydroxybenzonitrile. The first step is a Williamson ether synthesis to protect the phenolic hydroxyl group with a benzyl group. The resulting 4-benzyloxy-2-fluorobenzonitrile is then converted to the target tetrazole via a catalyzed cycloaddition reaction with sodium azide.

Caption: Overall workflow for the synthesis of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole.

Part 1: Synthesis of 4-Benzyloxy-2-fluorobenzonitrile

Principle:

The synthesis of the nitrile intermediate is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzonitrile with a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzyl bromide in an SN2 reaction to form the desired benzyl ether.

Protocol: Laboratory-Scale Synthesis of 4-Benzyloxy-2-fluorobenzonitrile

| Reagent/Material | Molecular Weight | Quantity | Moles | Equivalents |

| 2-Fluoro-4-hydroxybenzonitrile | 137.11 g/mol | 10.0 g | 0.073 mol | 1.0 |

| Benzyl Bromide | 171.04 g/mol | 14.9 g (10.4 mL) | 0.087 mol | 1.2 |

| Potassium Carbonate (anhydrous) | 138.21 g/mol | 25.2 g | 0.182 mol | 2.5 |

| Acetone | - | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzonitrile (10.0 g, 0.073 mol) and acetone (200 mL). Stir until the solid is dissolved.

-

Add anhydrous potassium carbonate (25.2 g, 0.182 mol) to the solution. The mixture will become a suspension.

-

Add benzyl bromide (10.4 mL, 0.087 mol) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain a crude solid.

-

Dissolve the crude solid in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to afford 4-benzyloxy-2-fluorobenzonitrile as a white solid.

Part 2: Synthesis of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole

Principle:

The formation of the tetrazole ring is accomplished via a [3+2] cycloaddition reaction between the nitrile group of 4-benzyloxy-2-fluorobenzonitrile and an azide salt, typically sodium azide.[3] This reaction is often catalyzed by a Lewis acid, such as a zinc salt, which activates the nitrile group towards nucleophilic attack by the azide ion.[4][5] The use of zinc salts in aqueous media offers a greener and safer alternative to traditional methods.[5]

Protocol: Laboratory-Scale Synthesis of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole

| Reagent/Material | Molecular Weight | Quantity | Moles | Equivalents |

| 4-Benzyloxy-2-fluorobenzonitrile | 227.23 g/mol | 10.0 g | 0.044 mol | 1.0 |

| Sodium Azide (NaN₃) | 65.01 g/mol | 3.15 g | 0.048 mol | 1.1 |

| Zinc Chloride (ZnCl₂) | 136.30 g/mol | 3.0 g | 0.022 mol | 0.5 |

| Water | - | 100 mL | - | - |

Procedure:

-

CAUTION: Sodium azide is highly toxic and can form explosive compounds with heavy metals and explosive, toxic hydrazoic acid in the presence of acid.[6][7] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[8] Avoid contact with acids and metals.

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-benzyloxy-2-fluorobenzonitrile (10.0 g, 0.044 mol), water (100 mL), sodium azide (3.15 g, 0.048 mol), and zinc chloride (3.0 g, 0.022 mol).

-

Heat the reaction mixture to reflux (100°C) with vigorous stirring for 24 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to pH 2-3 with 3M hydrochloric acid while stirring in an ice bath. A white precipitate will form.

-

Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the solid product in a vacuum oven at 50-60°C to a constant weight to yield 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if required.

Part 3: Considerations for Scalable Production

Scaling up the synthesis of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

1. Safety and Hazard Mitigation:

The primary safety concern in this synthesis is the use of sodium azide. On a large scale, the potential for the formation of highly toxic and explosive hydrazoic acid (HN₃) is a significant risk, especially during the acidic work-up.[1][9]

-

Preventing Hydrazoic Acid Formation: A critical industrial safety measure is to avoid the generation of free hydrazoic acid. This can be achieved by maintaining the reaction medium under basic or buffered conditions. The use of triethylamine hydrochloride as a buffer has been reported for large-scale tetrazole synthesis, which forms a thermally stable triethylammonium azide salt and prevents the formation of volatile HN₃.[9]

-

Engineering Controls: The reaction should be conducted in a dedicated, well-ventilated reactor (a "bunker" for very large scales) with appropriate pressure relief systems.[9] The design of the reactor and condenser system must prevent any condensation of hydrazoic acid.

-

Handling Sodium Azide: Strict protocols for handling solid sodium azide are necessary. Use non-metallic scoops and avoid any friction or shock.[8] All waste streams containing azide must be treated as hazardous and quenched appropriately before disposal, for example, by reaction with nitrous acid.[10]

Caption: Workflow of critical safety measures for scalable tetrazole synthesis.

2. Process Optimization for Scale-up:

-

Catalyst Selection: While zinc chloride is effective at the lab scale, for industrial production, heterogeneous or recyclable catalysts may be more cost-effective and environmentally friendly.[1] Catalysts like silica sulfuric acid or nano-catalysts can simplify product purification by being easily filtered off.[1]

-

Solvent Choice: The choice of solvent is critical. While water is a green solvent, other high-boiling polar aprotic solvents like DMF or NMP have also been used effectively.[1] The selection will depend on reaction kinetics, product solubility, and ease of recovery.

-

Reaction Time and Temperature: Optimization of reaction time and temperature is crucial for maximizing throughput and minimizing energy consumption. Continuous flow reactors can offer better temperature control and safety for highly exothermic reactions.

-

Work-up and Isolation: On a large scale, filtration and drying of the product need to be efficient. The choice of acidification agent and the control of pH are critical to ensure consistent product quality and yield.

3. Economic and Environmental Considerations:

-

Reagent Cost and Availability: The cost of starting materials, catalysts, and solvents will significantly impact the economic viability of the process.

-

Green Chemistry Principles: Implementing principles of green chemistry, such as using water as a solvent, employing recyclable catalysts, and minimizing waste generation, is increasingly important for sustainable industrial processes.

-

Waste Disposal: The environmental impact of the process is heavily influenced by the proper treatment and disposal of waste streams, particularly those containing residual azides and zinc salts.

By carefully addressing these scientific, safety, and economic factors, the synthesis of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole can be successfully and responsibly scaled for industrial production.

References

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

-

Du, Z., Si, C., Li, Y., Wang, C., & Lu, J. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4598–4605. [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. [Link]

-

University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

Ducry, J., & Roberge, D. M. (2005). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA International Journal for Chemistry, 59(4), 187-189. [Link]

-

University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

Du, Z., Si, C., Li, Y., Wang, C., & Lu, J. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Semantic Scholar. [Link]

-

Shakyawar, D., Kumar, A., & Pathak, D. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 149-155. [Link]

-

Kumar, V., & Singh, A. (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 15(31), 21355-21366. [Link]

- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(10), 3379-3393.

-

PubChem. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

Sajjad, S., & Shafi, S. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(61), 38781-38806. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 2-FLUORO-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-氟-4-羟基苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 10. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H-NMR Interpretation of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole

This guide provides an in-depth analysis and interpretation of the ¹H-NMR spectrum of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole. Designed for researchers and professionals in drug development, this document moves beyond a simple data report to offer a comparative framework, grounded in established spectroscopic principles. We will dissect the predicted spectrum, compare it with analogous structures, and provide robust experimental protocols to ensure data integrity and reproducibility.

The Structural Significance of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole

The target molecule, 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole, is a multifaceted structure of interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity.[1] The fluorinated phenyl ring and the benzyloxy protecting group add further complexity and potential for nuanced biological interactions. Accurate structural confirmation is paramount, and ¹H-NMR spectroscopy is the primary tool for this verification. This guide will elucidate the expected spectral signature of this molecule, paying close attention to the subtle effects of the fluorine substituent on the proton signals.

Predicted ¹H-NMR Spectrum: A Fragment-Based Analysis

To interpret the spectrum of the complete molecule, we first analyze its constituent parts: the 2-fluoro-4-benzyloxyphenyl core, the benzyloxy group, and the 1H-tetrazole ring. The analysis below is based on a predicted spectrum in a common NMR solvent like DMSO-d₆, which is particularly useful for observing exchangeable protons like the N-H of the tetrazole.

Molecular Structure and Proton Numbering:

Caption: Key proton environments in the target molecule.

Predicted Chemical Shifts and Coupling Constants

The presence of the electron-withdrawing fluorine atom and the interplay of inductive and resonance effects create a distinct pattern for the aromatic protons H_A, H_B, and H_C. The heteronuclear coupling between fluorine and the protons (J_HF) is a critical feature for assignment.

| Proton Label | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| H_F (Tetrazole NH) | ~16.5 - 17.0 | Broad Singlet (br s) | - | Highly deshielded, acidic proton on the tetrazole ring. Broadness is due to quadrupole relaxation of adjacent nitrogen atoms and potential tautomeric exchange.[2][3] |

| H_A (Phenyl) | ~7.9 - 8.1 | Triplet or Doublet of Doublets (t or dd) | ³J_HH ≈ 8.5-9.0 Hz, ⁴J_HF ≈ 6.0-7.0 Hz | This proton is ortho to the tetrazole ring and meta to the fluorine. It experiences deshielding from the tetrazole and coupling to both H_B (³J_HH) and the fluorine atom (⁴J_HF). |

| H_E (Benzyl Phenyl) | ~7.3 - 7.5 | Multiplet (m) | - | Standard chemical shift range for protons on an unsubstituted phenyl ring.[4] The signals for the ortho, meta, and para protons will likely overlap into a complex multiplet. |

| H_B (Phenyl) | ~7.1 - 7.2 | Doublet of Doublets (dd) | ⁴J_HH ≈ 2.5-3.0 Hz, ⁴J_HF ≈ 9.0-11.0 Hz | This proton is meta to the tetrazole and ortho to the benzyloxy group. It is coupled to H_A (⁴J_HH, meta-coupling) and the fluorine atom (⁴J_HF). |

| H_C (Phenyl) | ~7.0 - 7.1 | Doublet of Doublets (dd) | ³J_HH ≈ 8.5-9.0 Hz, ³J_HF ≈ 11.0-13.0 Hz | This proton is ortho to the fluorine and meta to the benzyloxy group. It will show a large ortho H-H coupling to H_A and a significant ortho H-F coupling.[5] |

| H_D (Benzylic CH₂) | ~5.2 - 5.3 | Singlet (s) | - | Methylene protons adjacent to an oxygen atom and an aromatic ring typically appear in this region.[6][7] |

Comparative Analysis: Validating Predictions with Experimental Data

To substantiate our predictions, we compare them with experimental ¹H-NMR data from structurally similar compounds. This comparative approach is a self-validating system, grounding our theoretical interpretation in published, real-world data.

| Compound | Key Protons | Reported δ (ppm) & Multiplicity | Source | Comparison Insight |

| 5-(p-Tolyl)-1H-tetrazole | Tetrazole NH | 16.67 (br s) | [2] | Confirms the highly deshielded nature of the tetrazole N-H proton, supporting our prediction for H_F. |

| Aromatic (ortho to Tetrazole) | 7.85 (d, J=8 Hz) | [3] | Provides a baseline chemical shift for protons ortho to the tetrazole ring before considering the effects of the fluorine and benzyloxy substituents. | |

| 5-(2-Fluoro-phenyl)-1H-tetrazole | Aromatic Protons | Complex multiplet | [3] | The spectrum for this compound (available in supporting information) demonstrates the complexity introduced by H-F coupling, validating our prediction of complex multiplicities for H_A, H_B, and H_C. |

| 4-Benzyloxybenzyl alcohol | Benzylic CH₂ | 5.05 (s) | [6] | This value is very close to our prediction for H_D, confirming the expected chemical shift for the benzyloxy methylene protons. |

| Benzyl Phenyl | 7.3-7.4 (m) | [6] | Supports the predicted chemical shift range for the H_E protons. |

This comparison demonstrates that our fragment-based prediction aligns well with experimental data from analogous structures, increasing our confidence in the interpretation.

Protocol for High-Fidelity ¹H-NMR Data Acquisition

The quality of the interpretation is directly dependent on the quality of the acquired data. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.

Workflow for ¹H-NMR Analysis

Caption: Standard workflow for ¹H-NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: The choice of solvent is critical. DMSO-d₆ is selected for its ability to dissolve a wide range of organic compounds and, crucially, to slow down the proton exchange rate of N-H and O-H protons, allowing them to be observed as broader peaks rather than being exchanged away.[2][8]

-

Protocol:

-

Accurately weigh 5-10 mg of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole.

-

Add 0.6-0.7 mL of high-purity DMSO-d₆ to the sample vial.

-

Vortex the sample for 30 seconds to ensure complete dissolution.

-

Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

-

-

Instrumental Setup and Acquisition:

-

Rationale: A higher field strength spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is essential for resolving the complex multiplets in the aromatic region. Shimming is the process of optimizing the homogeneity of the magnetic field to obtain sharp, symmetrical peaks.

-

Protocol:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal from the DMSO-d₆ solvent.

-

Perform automatic or manual tuning and matching of the probe for the ¹H frequency.

-

Execute an automatic or manual shimming routine to optimize field homogeneity.

-

Set the sample temperature, typically 298 K.

-

Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans for good signal-to-noise).

-

-

-

Data Processing:

-

Rationale: Proper processing is essential for accurate analysis. Referencing the spectrum to the residual solvent peak is a standard practice that corrects for minor field drifts.

-

Protocol:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform zero-order and first-order phase correction manually to ensure all peaks have a positive, symmetrical lineshape.

-

Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

-

Integrate all peaks and normalize the integration values to a known number of protons (e.g., the 5 protons of the H_E multiplet).

-

-

Advanced Techniques for Unambiguous Assignment

For complex molecules, one-dimensional ¹H-NMR may not be sufficient for a complete and unambiguous assignment. Advanced NMR experiments can provide definitive connectivity information.

Caption: Relationship between advanced NMR techniques and structural information.

-

¹⁹F-Decoupled ¹H NMR: This is a crucial experiment for this specific molecule. By irradiating the ¹⁹F nucleus during the acquisition of the ¹H spectrum, all H-F couplings are removed.[5] This simplifies the multiplets for H_A, H_B, and H_C into simpler patterns (e.g., doublets or singlets), making the underlying H-H coupling network much easier to interpret.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other. A cross-peak between two signals in a COSY spectrum indicates that those two protons are spin-spin coupled, typically through three bonds (³J). This would definitively confirm the coupling between H_A and H_C.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For example, it could be used to confirm the connection of the tetrazole ring to the fluorophenyl ring by observing a correlation from H_A to the carbon of the tetrazole ring.

By employing these techniques, a researcher can build a complete, self-consistent, and irrefutable assignment of the entire molecule's NMR signature, ensuring the highest level of scientific trustworthiness.

References

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Retrieved from [Link][9]

-

Journal of the American Chemical Society. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Retrieved from [Link][5]

-

Journal of the Iranian Chemical Society. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Retrieved from [Link][2]

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link][3]

-

International Journal of Molecular Sciences. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link][1]

-

University of Puget Sound. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link][4]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR [m.chemicalbook.com]

- 7. 2-Benzyloxyethanol(622-08-2) 1H NMR [m.chemicalbook.com]

- 8. Tetrazole(288-94-8) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole. As researchers and drug development professionals, understanding the chemical's unique hazard profile is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each procedural step, grounding our recommendations in established chemical safety principles and regulatory standards.

Hazard Profile & Risk Assessment: A Tripartite Analysis

The disposal protocol for 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole is dictated by the synergistic risks posed by its three primary structural components: the tetrazole ring, the fluorinated phenyl group, and the benzyloxy moiety. A thorough understanding of these individual hazards is critical for safe handling and disposal.

-

The Tetrazole Ring (High-Nitrogen Energetic Core): The five-membered tetrazole ring is characterized by a high nitrogen content and a significant positive enthalpy of formation.[1] This makes many tetrazole derivatives energetic materials, meaning they can decompose rapidly and exothermically when subjected to external energy sources like heat, shock, or friction.[2] Some tetrazoles are utilized as components in gas generators for automotive airbags and even as explosives, which underscores their potential energy release.[3] Thermal decomposition typically results in the liberation of nitrogen gas (N₂), which can lead to a dangerous pressure buildup if the material is heated in a sealed container.[1][2] Therefore, all waste containing this compound must be treated as potentially energetic.

-

The 2-Fluoro-phenyl Group (Persistent Halogenated Moiety): The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This stability makes fluorinated aromatic compounds like this one potentially persistent in the environment. Improper disposal, such as through standard landfilling, does not eliminate the long-term environmental threat.[4] The most effective method for destroying such "forever chemicals" is high-temperature incineration, which provides the necessary energy to break the C-F bonds.[4][5] Incomplete combustion can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen fluoride (HF).[5] Consequently, disposal must be routed to facilities equipped for the complete destruction of halogenated organic waste.[6]

-

The Benzyloxy Moiety (Peroxide and Toxicity Considerations): While the primary concern with many ethers is the formation of explosive peroxides upon prolonged storage in the presence of air and light, this risk is lower for a solid compound. However, the benzylic position can still be susceptible to oxidation. Furthermore, the benzyl group itself is associated with specific health hazards, including skin and eye irritation.[7][8]

Table 1: Summary of Hazards and Required Precautions

| Hazard Source | Chemical Property | Associated Risks | Mandatory Handling & Disposal Precautions |

| Tetrazole Ring | High nitrogen content, positive enthalpy of formation. | Risk of rapid, exothermic decomposition (explosion) if heated under confinement, subjected to shock, or friction.[9] | Keep waste away from heat, sparks, and flame.[10][11] Do not grind or subject to mechanical shock. Store in a vented container if pressure buildup is a concern. |

| Fluorinated Phenyl | Strong Carbon-Fluorine (C-F) bond. | Environmental persistence; formation of toxic byproducts (e.g., HF) upon incomplete combustion.[5] | Do not dispose of in standard trash or down the drain. [8] Segregate as halogenated organic waste. Disposal must occur via high-temperature incineration by a licensed facility. |

| General Structure | Synthetic organic molecule. | Harmful if swallowed; causes skin and serious eye irritation; may cause respiratory irritation.[12][13] | Always handle using appropriate Personal Protective Equipment (PPE). Work in a well-ventilated chemical fume hood.[12][14] |

Pre-Disposal Procedures: Decontamination & Waste Segregation

Proper disposal begins at the source. Adherence to these pre-disposal steps is crucial to prevent accidental reactions and ensure regulatory compliance.

Step 1: Decontamination of Glassware and Equipment

-

Initial Rinse: Immediately after use, rinse all contaminated glassware (beakers, flasks, funnels) and equipment (spatulas, magnetic stir bars) with a suitable organic solvent. Acetone is often a good first choice, followed by a less volatile solvent like ethanol or isopropanol if needed. Perform this rinsing inside a chemical fume hood.

-

Collect Rinsate: The initial solvent rinsate is now considered hazardous waste. It must be collected in a dedicated, properly labeled container for halogenated organic liquid waste . Do not mix this with non-halogenated waste streams.[6]

-

Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.[7] This secondary wash water can typically be disposed of down the drain, but consult your institution's specific EHS guidelines.

Step 2: Segregation of Solid Waste

-

Primary Waste: All solid 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole, including unused material and reaction residues, must be collected in a dedicated hazardous waste container.

-

Contaminated Materials: Any materials grossly contaminated with the solid compound, such as weighing paper, gloves, or absorbent pads used for minor spills, must also be placed in the same solid waste container.[8]

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole". The label must also clearly indicate the associated hazards: "Flammable Solid," "Toxic," and "Irritant."[9][13] Keep the container closed at all times except when adding waste.[15]

Step-by-Step Disposal Protocol

The following workflow outlines the decision-making process and physical steps for the final disposal of collected waste. This process must be managed in coordination with your institution's Environmental Health & Safety (EHS) department.

Disposal Workflow Diagram

Caption: Decision workflow for handling and disposal of waste.

Protocol Steps:

-

Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE:

-

Nitrile gloves (or other chemically resistant gloves).

-

ANSI Z87.1 compliant safety glasses with side shields or splash goggles.[12]

-

A flame-resistant lab coat.

-

-

Waste Consolidation: Carefully transfer the solid waste and contaminated materials into a designated, compatible hazardous waste container (e.g., a polyethylene or glass container with a secure screw cap). Avoid using metal containers where possible.

-

Container Management:

-

Ensure the waste container is properly labeled as described in Section 2.2.

-

Do not overfill the container. Leave at least 10% of headspace to accommodate potential gas evolution or temperature changes.

-

Store the sealed container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from heat sources and incompatible materials (e.g., strong oxidizing agents, acids).[8][9][11]

-

-

EHS Coordination:

-

Once the container is full or the project is complete, arrange for pickup by your institution's EHS department.

-

Provide EHS with a complete and accurate description of the waste contents.

-

Under no circumstances should you attempt to treat or neutralize this chemical waste yourself. The combination of its energetic and halogenated nature requires specialized industrial facilities.

-

-

Final Disposition: The EHS department will coordinate with a licensed hazardous waste management vendor for final disposal. The required method of destruction is high-temperature incineration (>1000 °C) with appropriate scrubbers to neutralize acidic gases like HF and nitrogen oxides (NOx) that will be generated during combustion.[4][5][9]

Spill Management & Emergency Procedures

Accidents can happen, and preparedness is key to mitigating risk.

-

Assess the Situation: Determine the extent of the spill. If the spill is large, flammable vapors are accumulating, or you feel it is unsafe to handle, evacuate the area, alert colleagues, and contact your institution's emergency response line immediately.[16]

-

Control Ignition Sources: If the spill is minor and you can safely manage it, immediately turn off any nearby ignition sources.[16]

-

Contain the Spill: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels as the primary absorbent.

-

Collect and Dispose: Carefully scoop the absorbent material and spilled solid into your designated solid hazardous waste container.[7][8]

-

Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a soap and water wash. Place the contaminated cloth in the solid waste container.

-

Report the Incident: Report all spills, no matter how small, to your supervisor and EHS department as per your institution's policy.[16]

Regulatory Context

In the United States, the disposal of this chemical falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). Due to its halogenated nature, waste streams containing this compound may be classified as F-listed hazardous wastes (e.g., from non-specific sources) if mixed with certain spent solvents.[6] Furthermore, the EPA is actively listing certain fluorinated compounds as hazardous constituents, signaling increasing regulatory scrutiny for this class of chemicals.[17] Adherence to the protocols outlined in this guide will ensure compliance with these stringent federal and state regulations.

References

- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.

- ResearchGate. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF.

- D. G. Dalamagkas, G. K. Papadopoulos, D. L. Giokas, A. G. Vlessidis. (2022). Tetrazoles via Multicomponent Reactions. Chemical Reviews.

- Wikipedia. (n.d.). Tetrazole.

- ResearchGate. (2024). (PDF) Decomposition products of tetrazoles.

- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.

- EHS. (n.d.). Chemical Waste Name or Mixtures.

- Material Safety D

- CymitQuimica. (2024).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2009).

- AALRR. (2024). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste.

- Fisher Scientific. (2009).

- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-(Benzyloxy)benzyl Chloride.

- MDPI. (n.d.).

- Nipissing University. (2019).

- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole.

- WMSolutions.com. (n.d.).

- TCI AMERICA - Spectrum Chemical. (2018).

- Merck Millipore. (n.d.). SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol.

- ECHEMI. (2023). 5-(4-Fluorophenyl)-1H-tetrazole SDS.

Sources

- 1. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazole - Wikipedia [en.wikipedia.org]

- 4. mcfenvironmental.com [mcfenvironmental.com]

- 5. mdpi.com [mdpi.com]

- 6. wmsolutions.com [wmsolutions.com]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 5-(4-Fluorophenyl)-1H-tetrazole SDS - Download & Subscribe for Updates [sdsmanager.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. nipissingu.ca [nipissingu.ca]

- 17. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.